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Compound of Interest

Compound Name:
8-Bromo-5-methoxy-1,6-

naphthyridine

Cat. No.: B2692204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and

synthetic approaches for bromo-methoxy-substituted naphthyridines. Due to the limited

availability of published experimental data for 8-Bromo-5-methoxy-1,6-naphthyridine, this

document utilizes data from the closely related and commercially available isomer, 8-Bromo-2-

methoxy-1,5-naphthyridine, as an illustrative example. The methodologies and potential

biological relevance discussed herein are broadly applicable to this class of compounds.

Spectroscopic Data
The following tables summarize the key spectroscopic data anticipated for a bromo-methoxy-

naphthyridine, based on the analysis of related structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 8-
Bromo-2-methoxy-1,5-naphthyridine
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¹H NMR (Proton) ¹³C NMR (Carbon)

Chemical Shift (δ)

ppm
Multiplicity

Chemical Shift (δ)

ppm
Description

~8.2-8.4 d ~160-162 C-O (Methoxy)

~7.8-8.0 d ~153-155 C=N

~7.3-7.5 dd ~145-147 Ar-C

~7.0-7.2 d ~138-140 Ar-C

~4.0-4.2 s ~122-124 Ar-CH

~118-120 Ar-CH

~115-117 Ar-C-Br

~110-112 Ar-CH

~53-55 O-CH₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on

the solvent and experimental conditions.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
Spectroscopic Technique Key Features

Infrared (IR) Spectroscopy

Characteristic Bands (cm⁻¹):~3050-3100 (Ar C-

H stretch)~2950-2850 (Aliphatic C-H stretch of

OCH₃)~1600-1450 (C=C and C=N

stretching)~1250-1000 (C-O stretch)~750-550

(C-Br stretch)

Mass Spectrometry (MS)

Expected Molecular Ion Peak (M⁺):m/z ~238

and ~240 (due to bromine isotopes ⁷⁹Br and

⁸¹Br in ~1:1 ratio)

Experimental Protocols
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The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of bromo-methoxy-naphthyridine derivatives.

Synthesis of Bromo-Methoxy-Naphthyridines
The synthesis of substituted naphthyridines can be achieved through various multi-step

sequences. A common strategy involves the construction of the naphthyridine core followed by

functionalization.

Hypothetical Synthetic Pathway:

Aminopyridine Derivative

Cyclization

Malonic Ester Derivative

Naphthyridinone IntermediateGould-Jacobs Reaction Chlorination Chloro-naphthyridine
POCl₃

Methoxylation Methoxy-naphthyridineNaOMe Bromination 8-Bromo-5-methoxy-1,6-naphthyridineNBS

Click to download full resolution via product page

Caption: Hypothetical synthetic route to 8-Bromo-5-methoxy-1,6-naphthyridine.

Detailed Steps:

Gould-Jacobs Reaction: An appropriately substituted aminopyridine is reacted with a malonic

ester derivative to form a key intermediate, which upon thermal cyclization yields a

naphthyridinone.

Chlorination: The hydroxyl group of the naphthyridinone is converted to a chlorine atom

using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Methoxylation: The chloro-naphthyridine is then treated with sodium methoxide (NaOMe) to

introduce the methoxy group via nucleophilic aromatic substitution.

Bromination: Finally, regioselective bromination is achieved using a brominating agent like N-

bromosuccinimide (NBS) to yield the target compound.
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Spectroscopic Analysis Protocols
2.2.1 NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2 Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide

and pressing it into a thin disk.

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the

range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in the molecule.

2.2.3 Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition: The sample solution is introduced into the mass spectrometer, often using

an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the resulting ions

is measured.

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the

compound and to observe the characteristic isotopic pattern of bromine.
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Potential Biological Significance and Signaling
Pathways
Naphthyridine derivatives are known to exhibit a wide range of biological activities, including

anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these effects are

attributed to their ability to intercalate with DNA and inhibit key cellular enzymes such as

topoisomerase and protein kinases.[3][4]

Potential Mechanism of Action - Topoisomerase II Inhibition:

Bromo-Methoxy-Naphthyridine

Topoisomerase II

Binds to

DNA Cleavage Complex

Forms

Inhibition of DNA Ligation

Stabilizes

DNA Strand Breaks

Leads to

Apoptosis

Induces
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Caption: Potential mechanism of action via Topoisomerase II inhibition.

This proposed pathway illustrates how a bromo-methoxy-naphthyridine derivative might exert

its cytotoxic effects. By binding to the Topoisomerase II-DNA complex, it stabilizes the cleavage

intermediate, preventing the re-ligation of the DNA strands. This leads to the accumulation of

DNA double-strand breaks, which ultimately triggers programmed cell death, or apoptosis.

This technical guide provides a foundational understanding of the spectroscopic features and

synthetic considerations for 8-Bromo-5-methoxy-1,6-naphthyridine and related compounds.

The provided protocols and the illustrative signaling pathway serve as a valuable resource for

researchers engaged in the discovery and development of novel naphthyridine-based

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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